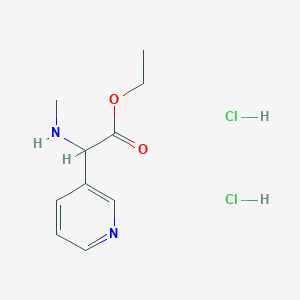![molecular formula C11H21ClN2O4S B2905091 Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate CAS No. 2418733-73-8](/img/structure/B2905091.png)
Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate” is a chemical compound with the CAS Number: 2418733-73-8 . It has a molecular weight of 312.82 . The IUPAC name for this compound is tert-butyl ((1-(chlorosulfonyl)piperidin-4-yl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Crystal Structure Analysis
Tert-butyl carbamates, including tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate, contribute to the field of crystallography by forming isostructural families with specific bonding characteristics. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate demonstrates the formation of bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds in crystal structures, providing insights into molecular interactions and design principles for materials science (Baillargeon et al., 2017).
Synthetic Chemistry
In synthetic chemistry, tert-butyl carbamates serve as precursors or intermediates in the synthesis of complex molecules. For example, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate is related to sulfonamides, indicating its role in synthesizing biologically active compounds, highlighting the versatile nature of tert-butyl carbamates in drug development and materials science (Pedregosa et al., 1996).
Molecular Architecture
Carbamate derivatives, including tert-butyl variants, are studied for their molecular architecture, showcasing how hydrogen bonds contribute to the assembly of molecules into three-dimensional structures. This research aids in understanding the molecular basis of material properties and the development of new materials with tailored features (Das et al., 2016).
Organic Synthesis
The this compound and related compounds are pivotal in organic synthesis, providing pathways to synthesize α-aminated methyllithium, showcasing the utility of tert-butyl carbamates in complex organic synthesis processes (Ortiz et al., 1999).
Agrochemicals
Tert-butyl carbamates are also instrumental in the development of agrochemicals. The synthesis of spirocyclopropanated analogues of insecticides from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate underscores the relevance of tert-butyl carbamates in creating new, potentially more effective insecticides (Brackmann et al., 2005).
Propriétés
IUPAC Name |
tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)13-8-9-4-6-14(7-5-9)19(12,16)17/h9H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOKUEVSWOTDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

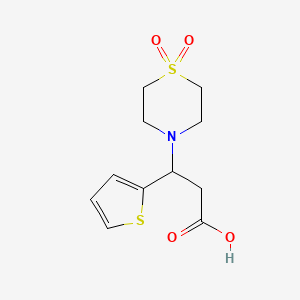

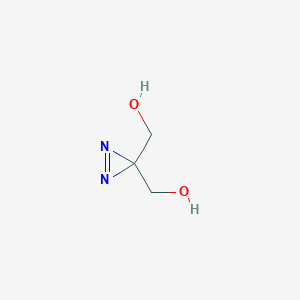
![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)

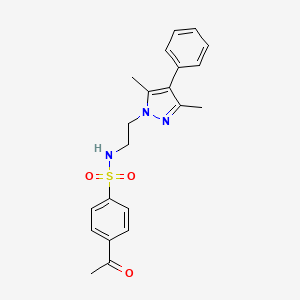
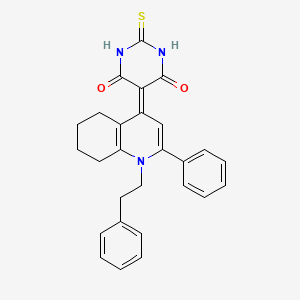
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)
![1-{[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2905023.png)
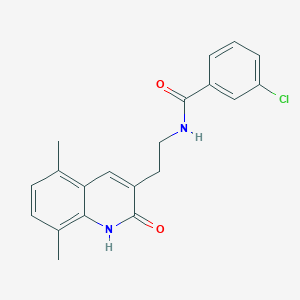
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)

